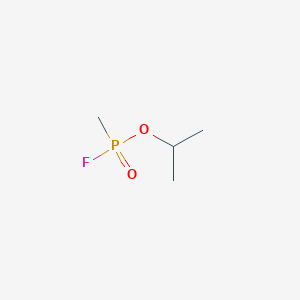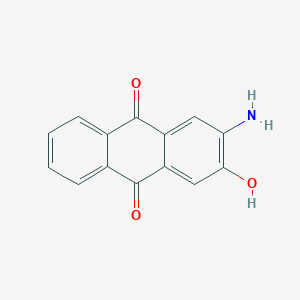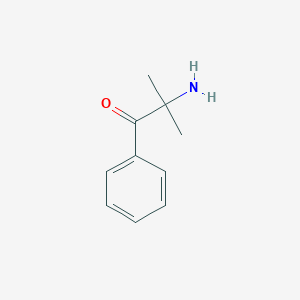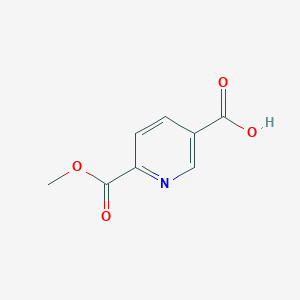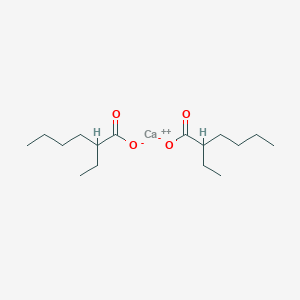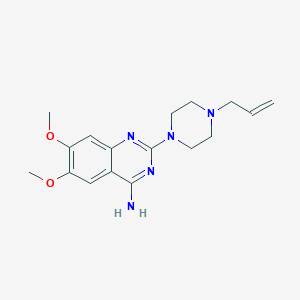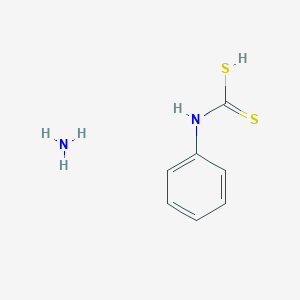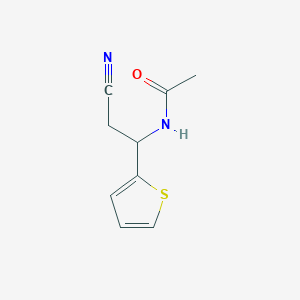
Protoporphyrin IX monomethyl ester
Vue d'ensemble
Description
Protoporphyrin IX monomethyl ester (PPME) is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties. PPME is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS), which can be used for various therapeutic applications.
Applications De Recherche Scientifique
Photodynamic Therapy (PDT) and Cancer Treatment
Protoporphyrin IX (PpIX) is synthesized intracellularly from aminolevulinic acid (ALA) precursors and is utilized as a photosensitizing agent in photodynamic detection and therapy (PDT) of cancer. Researchers have synthesized and characterized various ALA derivatives, including ethylene glycol esters and amino acid pseudodipeptide derivatives, to target ALA derivatives specifically to certain cells. These compounds have shown promising results in inducing high levels of PpIX in carcinoma and endothelial cell lines, underlining their potential in photodynamic therapy for cancer treatment (Berger et al., 2000).
Enhancement of Intracellular PpIX Content
The bioavailability of ALA, a precursor for PpIX, can be limited due to its hydrophilic properties and limited cell uptake. To enhance the efficacy of ALA-PDT, researchers have developed ALA in the form of prodrugs. For instance, ALA dipeptide derivatives, such as N-acetyl terminated leucinyl-ALA methyl ester and phenylalanyl-ALA methyl ester, have shown increased effectiveness in inducing PpIX levels at significantly lower concentrations compared to ALA, indicating their potential in enhancing intracellular PpIX content for improved PDT outcomes (Di Venosa et al., 2014).
Nanoparticle Carriers for PpIX
The development of nanoparticle carriers for PpIX presents a novel approach in photodynamic therapy. Researchers have successfully entrapped PpIX in silica spheres by modifying PpIX molecules with an organosilane reagent. The immobilized PpIX preserved its optical properties and capacity to generate singlet oxygen, a crucial component in photodynamic therapy. This method showcases the potential of using nanoparticle carriers to enhance the delivery and efficacy of PpIX in photodynamic therapy (Rossi et al., 2008).
Temperature Effects on PpIX Accumulation
The accumulation of PpIX after the topical application of ALA and its esters in normal mouse skin is significantly affected by temperature. Research has indicated that lower skin temperatures can reduce PpIX fluorescence, while increasing the temperature of the target tissue can selectively enhance PpIX accumulation. This temperature dependence of PpIX production offers a promising avenue for optimizing photodynamic therapy with ALA and its esters (Juzeniene et al., 2002).
Propriétés
IUPAC Name |
3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYLAGRMXUVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





